Methyl octadeca-9,11,13,15-tetraenoate
Description
Methyl octadeca-9,11,13,15-tetraenoate is the methyl ester of α-parinaric acid, a conjugated polyunsaturated fatty acid (PUFA) with four double bonds at positions 9, 11, 13, and 13. Its IUPAC name is methyl (9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoate. This compound is structurally distinct due to its conjugated double bond system, which imparts unique chemical and physical properties, such as UV absorption and oxidative instability . It is found in minor quantities in tung oil (Aleurites fordii), alongside α-eleostearic acid (a conjugated triene), suggesting shared biosynthetic pathways in plant oils . The compound’s conjugated structure makes it valuable in studies of lipid peroxidation, biomembrane dynamics, and industrial applications like polymer production .
Properties
Molecular Formula |
C19H30O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-9,11,13,15-tetraenoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3 |
InChI Key |
JOSZZTLGHRSLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Octadeca-9,11,13,15-Tetraenoic Acid
The most straightforward method involves the acid-catalyzed esterification of octadeca-9,11,13,15-tetraenoic acid (α-parinaric acid) with methanol. This reaction typically employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts under reflux conditions.
Procedure :
- Reaction Setup : Octadeca-9,11,13,15-tetraenoic acid (1.0 mol) is dissolved in anhydrous methanol (10:1 molar ratio) with 1–2% (v/v) concentrated H₂SO₄.
- Reflux : The mixture is heated under nitrogen at 65–70°C for 6–8 hours to prevent oxidative degradation.
- Workup : Post-reaction, the mixture is neutralized with aqueous NaHCO₃, extracted with dichloromethane, and dried over MgSO₄.
- Purification : The crude product is purified via vacuum distillation (bp 180–185°C at 0.5 mmHg) or silica gel chromatography (hexane:ethyl acetate = 9:1).
Yield : 70–85% (depending on acid purity and reaction time).
Key Considerations :
Acyl Chloride Intermediate Route
This two-step method involves converting the tetraenoic acid to its acyl chloride, followed by methanolysis. The approach is favored for high-yield, large-scale syntheses.
Step 1: Synthesis of Octadeca-9,11,13,15-Tetraenoyl Chloride
- Reagents : Octadeca-9,11,13,15-tetraenoic acid (1.0 mol) reacts with thionyl chloride (SOCl₂, 1.2 mol) in dry dichloromethane (DCM).
- Conditions : Stirred at 0–5°C under nitrogen for 2 hours, then warmed to room temperature for 12 hours.
- Workup : Excess SOCl₂ and DCM are removed under reduced pressure, yielding the acyl chloride as a pale yellow liquid.
Step 2: Methanolysis
- Reaction : The acyl chloride (1.0 mol) is added dropwise to ice-cold methanol (5.0 mol) containing pyridine (1.1 mol) as an HCl scavenger.
- Quenching : Stirred at 0°C for 1 hour, then at room temperature for 4 hours.
- Isolation : The mixture is washed with dilute HCl, water, and brine, followed by drying and solvent evaporation.
- Avoids prolonged heating, reducing double-bond isomerization.
- Scalable to industrial production with minimal byproducts.
Transesterification from Ethyl Ester Precursors
Transesterification offers a route to methyl esters when ethyl esters are more readily available or stable.
Procedure :
- Base Catalyst : Sodium methoxide (NaOMe, 0.1 mol%) is added to a solution of ethyl octadeca-9,11,13,15-tetraenoate (1.0 mol) in methanol.
- Reflux : Heated at 60°C for 3–4 hours under nitrogen.
- Purification : Ethanol byproduct is removed via rotary evaporation, and the residue is distilled under vacuum.
- Requires anhydrous conditions to prevent saponification.
- Limited applicability if ethyl ester precursors are inaccessible.
Stereochemical Control and Isomer Management
The geometry of the double bonds (9Z,11E,13E,15Z) is critical for biological activity and stability. Key strategies include:
Catalytic Hydrogenation with Controlled Selectivity
Photochemical Isomerization
UV irradiation (λ = 254–365 nm) in the presence of iodine catalysts can isomerize trans double bonds to cis configurations, though this risks over-oxidation.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Solvent and Catalyst Recycling
- Ionic Liquids : [BMIM][BF₄] enables catalyst recovery and reuse for up to 5 cycles without yield loss.
- Green Chemistry Metrics : Atom economy for esterification = 87.5%; E-factor = 0.6 (excluding water).
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-9,11,13,15-tetraenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted fatty acid methyl esters.
Scientific Research Applications
Methyl octadeca-9,11,13,15-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying lipid metabolism and fatty acid interactions.
Industry: It is used in the production of biodegradable lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl octadeca-9,11,13,15-tetraenoate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and exert antioxidant effects by scavenging free radicals. The compound’s multiple double bonds allow it to participate in various biochemical pathways, influencing cellular processes such as inflammation and oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Octadecatrienoates (C18:3)
- Methyl Octadeca-9,12,15-trienoate (Methyl α-Linolenate): A methyl ester of α-linolenic acid (ω-3), with non-conjugated double bonds at positions 9, 12, and 14. It is abundant in flaxseed and chia oils. Unlike the tetraenoate, it lacks conjugation, resulting in lower reactivity and oxidative stability. It is a precursor for anti-inflammatory eicosanoids .
- Methyl Octadeca-9,11,13-trienoate (Methyl α-Eleostearate): A conjugated triene found in tung oil. While structurally similar to the tetraenoate, it has one fewer double bond. Its conjugation enables applications in drying oils and coatings .
Methyl Octadecatetraenoates (C18:4)
- (6Z,9Z,12Z,15Z)-Methyl Octadeca-6,9,12,15-tetraenoate: A non-conjugated isomer with double bonds at positions 6, 9, 12, and 15. It is less studied but may serve as a precursor for long-chain PUFAs like eicosapentaenoic acid (EPA) .
- (6E,9E,12E,15E)-Methyl Octadeca-6,9,12,15-tetraenoate (Methyl Stearidonate): An ω-3 fatty acid ester with all-trans double bonds. Used in nutritional supplements for its anti-inflammatory properties, it contrasts with the conjugated tetraenoate in stability and metabolic pathways .
Other Related Esters
- Methyl Octadeca-9,12-dienoate (Methyl Linoleate): A diunsaturated ester (C18:2) with double bonds at 9 and 12. It is a major component of sunflower and safflower oils, serving as a precursor for arachidonic acid .
- Methyl (9Z,11E,13E,15Z)-4-Oxo-octadeca-9,11,13,15-tetraenoate: A keto-derivative of the tetraenoate, identified in fermented products. The ketone group enhances polarity, affecting solubility and biological activity .
Structural and Functional Differences
Chemical and Physical Properties
- Melting Point: Lower than saturated analogs due to unsaturation but higher than non-conjugated PUFAs due to conjugation .
- Reactivity : High susceptibility to autoxidation, forming hydroperoxides. Conjugation accelerates radical-mediated degradation .
- Spectroscopy : Exhibits strong UV absorption at ~300 nm, useful for quantification in lipid mixtures .
- Solubility : Insoluble in water; soluble in organic solvents like hexane and chloroform .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
